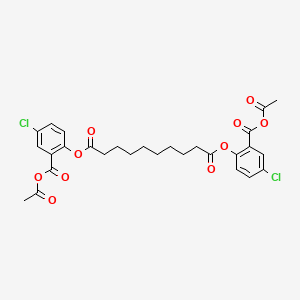
Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate is a chemical compound with the molecular formula C24H24Cl2O8. It is known for its unique structure, which includes two acetyloxycarbonyl groups and a decanedioate backbone. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate typically involves the esterification of decanedioic acid with 2-acetyloxycarbonyl-4-chlorophenol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is purified using advanced techniques such as chromatography and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The acetyloxycarbonyl groups play a crucial role in these interactions, facilitating the binding process. The pathways involved include signal transduction and metabolic pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-acetyloxycarbonyl-4-bromophenyl) decanedioate
- Bis(2-acetyloxycarbonyl-4-fluorophenyl) decanedioate
- Bis(2-acetyloxycarbonyl-4-methylphenyl) decanedioate
Uniqueness
Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate is unique due to the presence of chlorine atoms, which impart distinct chemical properties. These properties include increased reactivity in substitution reactions and potential biological activity. The compound’s structure also allows for versatile applications in various fields of research.
Eigenschaften
CAS-Nummer |
537048-85-4 |
|---|---|
Molekularformel |
C28H28Cl2O10 |
Molekulargewicht |
595.4 g/mol |
IUPAC-Name |
bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate |
InChI |
InChI=1S/C28H28Cl2O10/c1-17(31)37-27(35)21-15-19(29)11-13-23(21)39-25(33)9-7-5-3-4-6-8-10-26(34)40-24-14-12-20(30)16-22(24)28(36)38-18(2)32/h11-16H,3-10H2,1-2H3 |
InChI-Schlüssel |
SFROXUNKTBWUEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(=O)C1=C(C=CC(=C1)Cl)OC(=O)CCCCCCCCC(=O)OC2=C(C=C(C=C2)Cl)C(=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


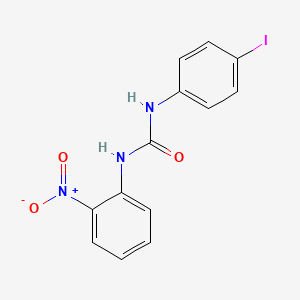
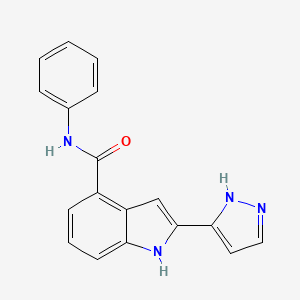
![Pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl-](/img/structure/B14214859.png)

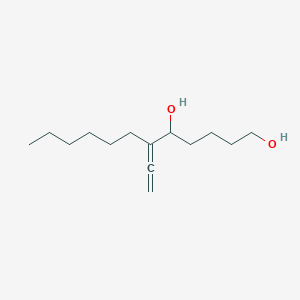

![2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14214873.png)
![2-{[2-(Benzylamino)ethyl]amino}-2-methylpropan-1-ol](/img/structure/B14214881.png)
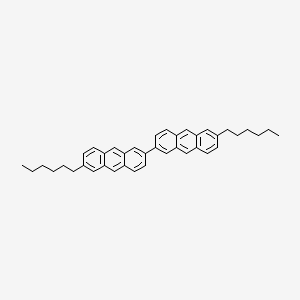
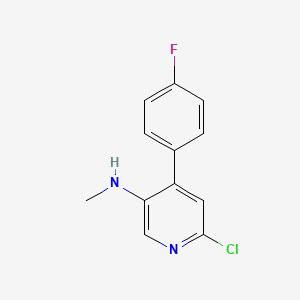
![4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14214895.png)

![[(Cholestan-3-yl)oxy]methanol](/img/structure/B14214910.png)
![2-{[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14214913.png)
